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Introduction
The homologous proteins p300 (also known as EP300 or E1A binding protein p300) and

CREB-binding protein (CBP) are crucial transcriptional co-activators that play a central role in

regulating gene expression.[1][2][3] Functioning as histone acetyltransferases (HATs), they

catalyze the acetylation of histone tails, notably at lysine 18 and 27 of histone H3 (H3K18ac

and H3K27ac), which are marks associated with active enhancers and promoters.[3][4] By

modulating chromatin structure, p300/CBP influence a wide array of cellular processes,

including cell growth, differentiation, and DNA repair. Their dysregulation is implicated in the

pathology of numerous diseases, including cancer.

iP300w is a potent and selective small molecule inhibitor of the catalytic HAT activity of p300

and CBP. It serves as a valuable chemical probe for dissecting the specific functions of these

master coactivators in both normal physiology and disease states.

Mechanism of Action
iP300w is a spirocyclic compound that selectively inhibits the histone acetyltransferase (HAT)

domain of p300/CBP. This inhibition prevents the transfer of acetyl groups to histone

substrates, leading to a global reduction in histone H3 acetylation, particularly at H3K18 and

H3K27. Consequently, the expression of genes regulated by p300/CBP-dependent enhancers

and promoters is suppressed.
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Applications in Research and Drug Development
iP300w is a versatile tool for investigating the biological roles of p300/CBP. Key applications

include:

Elucidating p300/CBP-Dependent Gene Regulation: By acutely inhibiting their HAT activity,

researchers can identify genes and pathways directly regulated by p300/CBP using

transcriptomic approaches like RNA sequencing.

Studying Disease Mechanisms: iP300w has been instrumental in studying diseases driven

by aberrant p300/CBP activity.

Facioscapulohumeral Muscular Dystrophy (FSHD): iP300w reverses the global histone H3

hyperacetylation and overexpression of target genes mediated by the DUX4 transcription

factor, and inhibits DUX4-mediated cytotoxicity.

CIC-DUX4 Sarcoma (CDS): This aggressive sarcoma is dependent on p300/CBP for

oncogenesis. iP300w effectively suppresses CIC-DUX4 transcriptional activity, reverses

induced acetylation, and prevents the growth of established xenograft tumors in vivo.

Ewing Sarcoma: Pharmacological inhibition of p300/CBP with iP300w induces

senescence and triggers cell cycle arrest in Ewing sarcoma cells.

In Vivo Studies: The efficacy of iP300w has been demonstrated in mouse models of FSHD

and CDS, highlighting its potential for preclinical studies. For instance, in an FSHD mouse

model, iP300w inhibited DUX4 target gene expression at a dose of 0.3 mg/kg per day. In a

mouse CDS xenograft model, iP300w suppressed tumor growth.

Quantitative Data for iP300w
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Parameter Value Assay/Context Reference

p300 IC50 19 nM Biochemical Assay

p300-mediated H3K9

acetylation IC50
33 nM HTRF Assay

H3K27Ac EC50 5 nM Cellular Assay

Effective

Concentration (in

vitro)

0.1 µM - 1 µM

DUX4-induced

cytotoxicity, CIC-

DUX4 sarcoma cell

viability

Effective Dose (in

vivo)
0.3 mg/kg/day

FSHD mouse model

(iDUX4pA)

Effective Dose (in

vivo)
1.4 mg/kg (twice daily)

CIC-DUX4 sarcoma

xenograft model

Experimental Protocols
Cell Viability Assay (ATP-Based)
This protocol is used to determine the effect of iP300w on cell viability and to calculate the

dose-response curve.

Materials:

Cells of interest (e.g., LHCN-iDUX4, NCC-CDS-X1)

Complete cell culture medium

iP300w (stock solution in DMSO)

96-well white, clear-bottom plates

ATP-based cell viability reagent (e.g., CellTiter-Glo®)

Plate-reading luminometer
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Procedure:

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere

overnight.

Prepare serial dilutions of iP300w in complete culture medium from the DMSO stock. Ensure

the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

Remove the old medium from the cells and add 100 µL of the medium containing the

different concentrations of iP300w or vehicle control (DMSO).

Incubate the plate for the desired time period (e.g., 48 hours).

Equilibrate the plate and the ATP-based reagent to room temperature for 30 minutes.

Add the ATP-based reagent to each well according to the manufacturer's instructions.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a plate-reading luminometer.

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blotting for Histone Acetylation
This protocol allows for the detection of changes in global histone acetylation levels upon

iP300w treatment.

Materials:

Cells treated with iP300w or vehicle control

Ice-cold PBS

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

BCA protein assay kit
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Laemmli sample buffer

SDS-PAGE gels

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (anti-H3K27ac, anti-H3K18ac, anti-total Histone H3)

HRP-conjugated secondary antibody

Enhanced chemiluminescence (ECL) substrate

Procedure:

Treat cells with the desired concentration of iP300w for the appropriate time (e.g., 4, 12

hours).

Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer.

Determine protein concentration using a BCA assay.

Normalize protein concentrations for all samples and prepare lysates by adding Laemmli

sample buffer and boiling for 5-10 minutes.

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies against H3K27ac, H3K18ac, and total H3

(as a loading control) overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.
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Wash the membrane again three times with TBST.

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging

system.

Quantify band intensities and normalize the acetyl-histone signal to the total histone H3

signal.

RNA Sequencing (RNA-seq) Protocol Outline
This protocol provides a general workflow to analyze genome-wide transcriptional changes

following p300/CBP inhibition with iP300w.

Materials:

Cells treated with iP300w or vehicle control for a short duration (e.g., 2-6 hours to capture

primary effects).

RNA extraction kit (e.g., RNeasy Kit, Zymo)

DNase I

RNA quality assessment tool (e.g., Bioanalyzer)

cDNA synthesis kit (e.g., Verso cDNA Synthesis Kit)

NGS library preparation kit (e.g., TruSeq RNA Library Prep Kit)

Next-generation sequencer (e.g., Illumina NovaSeq)

Procedure:

Cell Treatment and RNA Isolation: Treat cells with iP300w or vehicle. Harvest the cells and

extract total RNA using a commercial kit, including an on-column DNase I digestion step to

remove genomic DNA.

RNA Quality Control: Assess the quantity and quality of the extracted RNA. A high RNA

Integrity Number (RIN) is crucial for reliable results.
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Library Preparation:

Enrich for mRNA using oligo(dT)-magnetic beads.

Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and

random primers.

Synthesize the second cDNA strand.

Perform end-repair, A-tailing, and ligate sequencing adapters.

Amplify the library via PCR to add indexes and generate sufficient material for sequencing.

Library Quantification and Sequencing: Quantify the final libraries and pool them for

sequencing on a high-throughput platform.

Data Analysis:

Perform quality control on the raw sequencing reads.

Align the reads to a reference genome.

Quantify gene expression levels.

Perform differential gene expression analysis to identify genes up- or down-regulated by

iP300w treatment.

Conduct pathway and gene ontology analysis to understand the biological implications of

the observed transcriptional changes.

Chromatin Immunoprecipitation (ChIP-seq) Protocol
Outline
This protocol is for mapping genome-wide changes in histone acetylation marks (e.g.,

H3K27ac) after iP300w treatment.

Materials:
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Cells treated with iP300w or vehicle control

Formaldehyde (for cross-linking)

Glycine

Lysis buffers

Sonicator or Micrococcal Nuclease (MNase) for chromatin shearing

ChIP-validated antibody (e.g., anti-H3K27ac)

Protein A/G magnetic beads

Wash buffers (low salt, high salt, LiCl)

Elution buffer

Proteinase K and RNase A

DNA purification kit

NGS library preparation kit

Procedure:

Cell Treatment and Cross-linking: Treat cells with iP300w. Cross-link proteins to DNA by

adding formaldehyde directly to the culture medium and incubating. Quench the reaction with

glycine.

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Resuspend

the nuclei and shear the chromatin into fragments of 200-600 bp using sonication.

Immunoprecipitation (IP):

Pre-clear the chromatin lysate with protein A/G beads to reduce non-specific binding.

Save a small aliquot as the "input" control.
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Incubate the remaining chromatin overnight with the anti-H3K27ac antibody.

Capture the antibody-chromatin complexes using protein A/G beads.

Washes and Elution: Wash the beads sequentially with a series of buffers (low salt, high salt,

LiCl) to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin

from the beads.

Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by heating

in the presence of NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.

Purify the DNA using a DNA purification kit.

Library Preparation and Sequencing: Prepare sequencing libraries from the ChIP and input

DNA samples. Perform high-throughput sequencing.

Data Analysis:

Align sequenced reads to the reference genome.

Perform peak calling to identify regions of H3K27ac enrichment.

Compare the enrichment profiles between iP300w-treated and control samples to identify

differential regions.

Annotate peaks to nearby genes and perform functional analysis.

Cellular Thermal Shift Assay (CETSA) Protocol Outline
CETSA is used to verify the direct binding of iP300w to its target proteins (p300/CBP) inside

intact cells by measuring changes in their thermal stability.

Materials:

Intact cells

iP300w and vehicle control (DMSO)

PBS
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Thermal cycler or heating blocks

Lysis buffer with protease inhibitors

Equipment for protein detection (e.g., Western blot setup)

Procedure:

Compound Treatment: Treat cells with iP300w or vehicle control for a sufficient time to allow

for cell penetration and target binding.

Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell

suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40-

70°C) for 3 minutes, then cool to room temperature.

Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to

pellet the heat-denatured, aggregated proteins.

Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze

the amount of soluble p300 or CBP remaining at each temperature using Western blotting or

another sensitive protein detection method.

Data Interpretation: A ligand-bound protein is typically more stable and will remain in the

soluble fraction at higher temperatures compared to the unbound protein. Plotting the

amount of soluble protein against temperature will generate a "melting curve." A shift in this

curve to higher temperatures in the iP300w-treated samples indicates direct target

engagement.
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p300/CBP Signaling Pathway
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Caption: Simplified pathway of p300/CBP-mediated transcriptional activation and its inhibition

by iP300w.
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Caption: A typical experimental workflow to characterize the effects of the chemical probe

iP300w.
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Caption: Logical flow diagram illustrating the mechanism of action for the chemical probe

iP300w.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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